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Compound of Interest

Compound Name: 2-[(Ethylamino)methyl]phenol

Cat. No.: B186731 Get Quote

An In-depth Technical Guide to 2-
[(Ethylamino)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of 2-[(Ethylamino)methyl]phenol. Due to the limited availability of experimental

data for this specific compound, this guide also includes computed properties and relevant

information on analogous compounds to provide a thorough understanding.

Chemical Identity and Computed Properties
2-[(Ethylamino)methyl]phenol, a substituted phenolic compound, is characterized by an

ethylaminomethyl group at the ortho position of the phenol ring. Its chemical structure and

basic identifiers are fundamental for its study in research and development.

Table 1: Chemical Identifiers for 2-[(Ethylamino)methyl]phenol[1]
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Identifier Value

IUPAC Name 2-[(ethylamino)methyl]phenol

CAS Number 108206-05-9

Molecular Formula C₉H₁₃NO

Molecular Weight 151.21 g/mol

Canonical SMILES CCNC1=CC=CC=C1O

InChI Key HYQSZSSNBPVQMW-UHFFFAOYSA-N

Computed physicochemical properties offer valuable insights into the behavior of a compound

in various environments, aiding in the prediction of its absorption, distribution, metabolism, and

excretion (ADME) properties.

Table 2: Computed Physicochemical Properties of 2-[(Ethylamino)methyl]phenol[1][2]

Property Value

XLogP3 1.4

Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor Count 2

Rotatable Bond Count 3

Exact Mass 151.099714038

Monoisotopic Mass 151.099714038

Topological Polar Surface Area 32.3 Å²

Experimental Data and Analog Insights
Direct experimental data for the physical properties of 2-[(Ethylamino)methyl]phenol are not

readily available in the surveyed literature. However, data from closely related compounds can

provide useful estimations.
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Table 3: Experimental and Predicted Physical Properties

Property
2-
[(Ethylamino)methyl]phen
ol (Predicted/Analog Data)

Analog Compound

Melting Point Data not available
2-(P-TOLYLIMINO-METHYL)-

PHENOL: 97-98 °C[3]

Boiling Point Data not available

2-(P-TOLYLIMINO-METHYL)-

PHENOL: 370.7±35.0 °C

(Predicted)[3]

Solubility

Limited water solubility;

Soluble in organic solvents

(e.g., ethanol, methanol,

acetone) (Inferred)

2-(diethylaminomethyl)phenol

exhibits these properties[4]

pKa Data not available

pKa values for various

substituted phenols have been

determined and can be used

for estimation[5][6][7]

Synthesis and Experimental Protocols
The primary synthetic route for 2-[(Ethylamino)methyl]phenol is the Mannich reaction. This

three-component condensation reaction involves a phenol, formaldehyde, and an amine (in this

case, ethylamine).

General Mannich Reaction for Phenols
The Mannich reaction is a fundamental method for the aminomethylation of acidic compounds.

In the context of phenols, the reaction typically proceeds at the ortho position to the hydroxyl

group due to its activating and directing effects.
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Electrophilic
Aromatic Substitution

Formaldehyde

Iminium Ion
(Eschenmoser's salt analog)

Condensation

Ethylamine

Click to download full resolution via product page

Caption: General workflow of the Mannich reaction for the synthesis of 2-
[(Ethylamino)methyl]phenol.

Detailed Experimental Protocol (Hypothetical)
While a specific protocol for 2-[(Ethylamino)methyl]phenol is not available, the following

procedure is based on general methods for the Mannich reaction of phenols and can be

adapted.

Materials:

Phenol

Ethylamine (aqueous solution, e.g., 70%)

Formaldehyde (aqueous solution, e.g., 37%)

Ethanol (or another suitable solvent)

Hydrochloric acid (for purification)

Sodium hydroxide (for neutralization)

Dichloromethane or Ethyl Acetate (for extraction)
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Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve phenol in ethanol.

Reagent Addition: Cool the solution in an ice bath. Slowly add aqueous ethylamine followed

by the dropwise addition of aqueous formaldehyde. The order of addition may be varied.

Reaction: Stir the mixture at room temperature for several hours or gently reflux for a shorter

period, monitoring the reaction progress by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture and remove the solvent under

reduced pressure.

Purification:

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate)

and wash with water.

To remove unreacted phenol, the organic layer can be washed with a dilute sodium

hydroxide solution.

To isolate the product, the organic layer can be extracted with a dilute hydrochloric acid

solution to form the hydrochloride salt of the amine, which is water-soluble.

The acidic aqueous layer is then washed with an organic solvent to remove any remaining

impurities.

The aqueous layer is basified with a sodium hydroxide solution to precipitate the free

amine product.

The product is then extracted with an organic solvent.

Drying and Evaporation: The combined organic extracts are dried over anhydrous

magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced

pressure to yield the crude product.
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Final Purification: The crude product may be further purified by column chromatography on

silica gel or by recrystallization from a suitable solvent system.
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Click to download full resolution via product page

Caption: A typical experimental workflow for the purification of a phenolic Mannich base.

Spectroscopic Characterization (Predicted)
Detailed spectroscopic data for 2-[(Ethylamino)methyl]phenol are not available. The following

are predicted characteristics based on the structure and data from analogous compounds.

Table 4: Predicted Spectroscopic Data

Technique Predicted Features

¹H NMR

- Aromatic protons (multiplets, ~6.7-7.2 ppm) -

Phenolic OH (broad singlet, variable shift) -

Methylene group attached to the ring (singlet,

~3.8 ppm) - Methylene group of ethyl (quartet,

~2.7 ppm) - Methyl group of ethyl (triplet, ~1.2

ppm) - Amine NH (broad singlet, variable shift)

¹³C NMR

- Aromatic carbons (~115-160 ppm) - Methylene

carbon attached to the ring (~50-60 ppm) -

Methylene carbon of ethyl (~40-50 ppm) -

Methyl carbon of ethyl (~10-20 ppm)

FT-IR (cm⁻¹)

- Broad O-H stretch (~3200-3600) - N-H stretch

(~3300-3500) - Aromatic C-H stretch (~3000-

3100) - Aliphatic C-H stretch (~2800-3000) -

Aromatic C=C stretch (~1450-1600) - C-N

stretch (~1000-1250) - C-O stretch (~1200-

1300)

Mass Spec.

- Molecular ion peak (m/z = 151) - Fragments

corresponding to loss of ethyl, methyl, and other

characteristic cleavages.

Biological Activity and Signaling Pathways
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There is currently no specific information in the scientific literature regarding the biological

activity or signaling pathways of 2-[(Ethylamino)methyl]phenol. However, the broader class

of phenolic compounds is known to exhibit a wide range of biological activities, including

antioxidant, antimicrobial, and anti-inflammatory properties[8][9]. The presence of the

aminomethyl group may modulate this activity and introduce new pharmacological properties.

Further research is required to elucidate the specific biological profile of this compound.

2-[(Ethylamino)methyl]phenol
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Caption: Logical relationship for investigating the potential biological activities of 2-
[(Ethylamino)methyl]phenol.

Conclusion
2-[(Ethylamino)methyl]phenol is a readily synthesizable compound via the Mannich reaction.

While its computed properties suggest it has drug-like characteristics, a significant lack of

experimental data on its physical, chemical, and biological properties exists in the public

domain. This guide provides a foundational understanding based on available information and

data from analogous structures. Further experimental investigation is necessary to fully

characterize this compound and explore its potential applications in research and drug

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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